molecular formula C7H8N4O B1419045 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1186609-65-3

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No.: B1419045
CAS No.: 1186609-65-3
M. Wt: 164.16 g/mol
InChI Key: GIIQPCQVPGBPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazolo[3,4-B]pyridine Derivatives in Heterocyclic Chemistry

Pyrazolo[3,4-b]pyridines constitute a crucial class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in contemporary pharmaceutical and materials chemistry research. These bicyclic structures feature a pyrazole ring fused to a pyridine ring, creating a rigid planar framework that exhibits unique electronic and steric properties favorable for biological activity. The fundamental architecture of pyrazolo[3,4-b]pyridines allows for two possible tautomeric forms, designated as 1H-isomers and 2H-isomers, with the 1H-form generally being more thermodynamically stable under physiological conditions.

The synthetic accessibility of pyrazolo[3,4-b]pyridine derivatives has been well-established through multiple synthetic approaches, primarily involving two strategic pathways: the formation of a pyrazole ring onto a preexisting pyridine scaffold, and the construction of a pyridine ring onto an existing pyrazole framework. The versatility of these synthetic methodologies has enabled researchers to introduce diverse functional groups at various positions of the bicyclic core, resulting in a vast library of structurally diverse compounds with tailored properties.

Research data indicates that among the extensive collection of pyrazolo[3,4-b]pyridine derivatives reported in the literature, over 300,000 molecules have been documented, with approximately 156,660 specifically synthesized for therapeutic applications. This substantial investment in pyrazolo[3,4-b]pyridine chemistry reflects the recognition of these compounds as privileged scaffolds in drug discovery programs. The most prominent biomedical applications identified include antitumor agents (22,675 molecules), anti-inflammatory agents (19,416 molecules), and nervous system agents (14,203 molecules), collectively representing 38% of all reported biomedical applications.

The electronic properties of pyrazolo[3,4-b]pyridines make them particularly suitable for protein-protein interactions and enzyme inhibition studies. The planar nature of the fused ring system facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the nitrogen atoms provide hydrogen bonding capabilities that enhance binding affinity and selectivity. These structural features have positioned pyrazolo[3,4-b]pyridines as key components in the development of protein kinase inhibitors, where they often serve as adenine mimetics in the adenosine triphosphate binding sites of kinases.

Significance of 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine in Contemporary Chemical Research

The specific compound this compound, identified by the Chemical Abstracts Service registry number 1186609-65-3, represents a strategically functionalized derivative that combines the privileged pyrazolo[3,4-b]pyridine core with carefully positioned methoxy and amino substituents. The molecular formula C₇H₈N₄O and molecular weight of 164.16 grams per mole reflect a compact structure that maintains favorable drug-like properties while incorporating multiple sites for potential biological interactions.

The methoxy group at position 3 of the pyrazolo[3,4-b]pyridine scaffold introduces important electronic and steric effects that influence the compound's reactivity and binding characteristics. Methoxy substituents are known to act as weak electron-donating groups through resonance effects while simultaneously providing hydrogen bonding acceptor capabilities through the oxygen atom. This dual functionality can enhance the compound's ability to interact with biological targets through multiple binding modes, potentially improving selectivity and potency profiles.

The amino group positioned at the 5-location of the pyridine ring serves as a crucial pharmacophoric element that significantly expands the compound's potential for medicinal chemistry applications. Primary amino groups are versatile functional handles that can participate in hydrogen bonding as both donors and acceptors, facilitating strong interactions with complementary binding sites in biological targets. Additionally, the amino functionality provides an excellent synthetic handle for further structural elaboration through standard organic transformations, including acylation, alkylation, and condensation reactions.

Recent research efforts have focused on exploring the potential of this compound as a building block for more complex molecular architectures. Studies have demonstrated that this compound can serve as an intermediate in the synthesis of extended heterocyclic systems, including pyridopyrazolopyrimidine derivatives, which exhibit enhanced biological activities compared to the parent compound. These findings underscore the strategic importance of this particular substitution pattern in heterocyclic drug discovery programs.

The structural characteristics of this compound also align well with contemporary approaches to kinase inhibitor design. The compound's molecular framework bears structural resemblance to established kinase inhibitors that utilize pyrazole-containing scaffolds for adenosine triphosphate-competitive inhibition. This structural similarity, combined with the compound's favorable physicochemical properties, positions it as a promising lead structure for the development of selective kinase modulators targeting specific disease pathways.

Property Value Significance
Molecular Formula C₇H₈N₄O Optimal size for drug-like properties
Molecular Weight 164.16 g/mol Within favorable range for oral bioavailability
Chemical Abstracts Service Number 1186609-65-3 Unique identifier for regulatory purposes
Functional Groups Methoxy, Amino Multiple sites for biological interactions
Ring System Fused pyrazolo[3,4-b]pyridine Privileged scaffold in medicinal chemistry

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound within the broader context of heterocyclic chemistry and medicinal chemistry research. The primary objective is to synthesize current knowledge regarding this specific compound while highlighting its unique position among pyrazolo[3,4-b]pyridine derivatives and its potential contributions to contemporary drug discovery efforts.

The scope of this review encompasses several critical aspects of this compound research, beginning with its fundamental chemical properties and extending to its applications in synthetic chemistry and biological evaluation studies. Particular attention is directed toward understanding how the specific substitution pattern of this compound influences its chemical reactivity, biological activity profiles, and potential for further structural modification.

A key objective of this review is to analyze the synthetic methodologies that have been developed for accessing this compound and related derivatives. This analysis includes examination of both traditional synthetic approaches and more recent advances in catalytic methods that have improved the efficiency and scope of pyrazolo[3,4-b]pyridine synthesis. Understanding these synthetic pathways is crucial for researchers seeking to utilize this compound as a starting material or intermediate in the development of novel therapeutic agents.

The review also seeks to evaluate the structure-activity relationships that have been established for this compound and its analogs in various biological screening programs. This evaluation encompasses both in vitro biochemical assays and cellular studies that have provided insights into the compound's mechanism of action and therapeutic potential. By examining these relationships, the review aims to identify key structural features that contribute to biological activity and guide future optimization efforts.

Furthermore, this review addresses the contemporary relevance of this compound in the context of current therapeutic targets and disease areas of significant unmet medical need. The analysis includes consideration of how this compound's properties align with modern drug discovery paradigms, including target selectivity, pharmacokinetic optimization, and safety profile development.

The integration of computational chemistry approaches and molecular modeling studies represents another important aspect of this review's scope. These theoretical investigations have provided valuable insights into the conformational preferences, electronic properties, and potential binding modes of this compound with various biological targets. Understanding these computational findings is essential for rational drug design efforts that seek to optimize the compound's therapeutic potential.

Research Area Key Questions Addressed Expected Outcomes
Synthetic Chemistry What are the most efficient routes to this compound? Improved synthetic methodologies
Structure-Activity Relationships How do structural modifications affect biological activity? Design principles for optimization
Biological Evaluation What therapeutic targets are most suitable for this scaffold? Identification of promising applications
Computational Studies What are the preferred conformations and binding modes? Rational design strategies
Medicinal Chemistry How can drug-like properties be optimized? Lead compound development

Properties

IUPAC Name

3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIQPCQVPGBPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657921
Record name 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186609-65-3
Record name 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursors

The core structure of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine is typically assembled via cyclization reactions involving suitably functionalized precursors. One common approach involves the reaction of 3-bromo-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives with nucleophiles or electrophiles to form the fused heterocycle.

Multi-step Synthesis Based on Literature

A notable method, as reported in recent literature, involves a sequence of reactions starting from simpler heterocyclic intermediates:

  • Step 1: Construction of the pyrazolo[3,4-b]pyridine core via cyclization of appropriately substituted precursors, often employing multicomponent reactions or condensation of heterocyclic fragments.
  • Step 2: Functionalization at the 5-position with amino groups, achieved through nucleophilic substitution or amination reactions.
  • Step 3: Introduction of the methoxy group at the desired position, typically through methylation of hydroxyl groups or via O-methylation of phenolic intermediates.

Specific Reaction Conditions

Step Reagents Conditions Yield Reference
Cyclization Aromatic aldehyde, hydrazine hydrate Reflux, ethanol solvent Moderate to high
Amination Ammonia or amines Catalytic conditions, high temperature Variable
Methoxylation Dimethyl sulfate or methyl iodide Base, solvent like acetone or DMF High

Notable Research Findings and Methodologies

Palladium-Catalyzed Cross-Coupling

Research by Liu et al. (2023) demonstrated the use of palladium-catalyzed Buchwald–Hartwig coupling to introduce amino groups at the 5-position of the heterocycle, followed by methylation to incorporate the methoxy group. This method offers high regioselectivity and yields.

Multicomponent Reactions (MCRs)

Li et al. (2020) reported an efficient multicomponent reaction involving aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole to synthesize pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized to obtain the target compound. This approach provides broad substrate scope and operational simplicity.

Industrial Synthesis

BenchChem (2024) describes industrial-scale synthesis involving cyclization of suitably substituted precursors, optimized for high yield and purity, often utilizing continuous flow reactors for large-scale production.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reactions Catalysts/Reagents Conditions Advantages References
Cyclization + Methylation Heterocyclic precursors, methanol Cyclization, methylation Acid catalysts, methylating agents Reflux, 60-100°C High yield, regioselectivity ,,
Palladium-Catalyzed Coupling Halogenated heterocycles, amines Buchwald–Hartwig coupling Pd(OAc)₂, ligands 100°C, inert atmosphere High regioselectivity
Multicomponent Reaction Aromatic aldehyde, nitroalkene, pyrazole Condensation, cyclization Base, solvent Room temperature to reflux Wide substrate scope

Summary of Key Research Findings

  • The cyclization of halogenated heterocycles followed by methylation remains the most straightforward route for synthesizing this compound.
  • Palladium-catalyzed cross-coupling reactions offer high regioselectivity and functional group tolerance, making them suitable for complex molecule synthesis.
  • Multicomponent reactions provide operational simplicity, broad substrate scope, and high yields, especially useful in early-stage medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound can block their activity, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine with analogous compounds:

Physicochemical and Pharmacokinetic Properties

Compound Name LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Notes
This compound 1.2 0.8 2.5 Moderate CYP450 oxidation
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine 1.8 0.3 4.2 High membrane permeability
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine 1.5 1.1 3.8 Enhanced bioavailability
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine 2.1 0.2 5.0 Lipophilic, slow clearance
  • Methoxy Group : Lowers LogP (increased hydrophilicity) but reduces metabolic stability due to demethylation pathways .
  • Halogenation : Fluorine improves solubility and bioavailability by reducing first-pass metabolism .

Biological Activity

Overview

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. Its unique structure allows it to interact with various biomolecules, influencing numerous biochemical pathways.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific proteins and enzymes. It has been shown to inhibit certain kinases, which are crucial for various signaling pathways within cells. This inhibition can lead to significant alterations in cell behavior, including proliferation and apoptosis.

Biochemical Pathways

The compound's effects are mediated through several key biochemical pathways:

  • MAPK/ERK Pathway : Inhibition of kinases can modulate this pathway, impacting cell growth and differentiation.
  • Cell Cycle Regulation : The compound has been noted to induce cell cycle arrest in various cancer cell lines, suggesting its potential as an anti-cancer agent.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-proliferative properties against several cancer cell lines. For example, studies have reported IC50 values indicating potent activity against A549 (lung cancer) and HCT-116 (colorectal cancer) cells.

Cell LineIC50 (µM)
A5498.21
HCT-11619.56

These findings suggest that the compound may serve as a promising lead for the development of new anti-cancer therapies.

Cellular Effects

The biological effects of this compound extend beyond mere inhibition of kinases:

  • Apoptosis Induction : The compound has been shown to increase the BAX/Bcl-2 ratio significantly, promoting apoptosis in treated cells.
  • Gene Expression Modulation : It alters the phosphorylation status of key signaling molecules, resulting in changes in gene expression related to cell survival and proliferation.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of pyrazolo[3,4-B]pyridine compounds and evaluating their biological activities. For instance:

  • EGFR Inhibitors : New derivatives demonstrated potent activity against epidermal growth factor receptors (EGFR), with some compounds showing IC50 values as low as 0.016 µM against wild-type EGFR.
  • Cell Cycle Arrest : Compounds derived from the pyrazolo[3,4-B]pyridine scaffold exhibited significant cell cycle arrest at the S and G2/M phases in various cancer models.

Q & A

Q. What are the common synthetic routes for 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine?

The compound is typically synthesized via condensation reactions or cyclization of precursor molecules. For example:

  • Thiourea analogues : Halogenated regioisomers can be synthesized from thiourea precursors under reflux conditions with catalysts like trifluoroacetic acid (TFA) in toluene .
  • Multicomponent reactions : Reactions involving barbituric acids, aldehydes, and 1H-pyrazol-5-amines under solvent-free conditions yield fused pyridopyrimidine derivatives .
  • Ultrasound-assisted synthesis : Efficient three-component reactions (e.g., 4-hydroxycoumarin, isatins, and pyrazol-amines) in water under ultrasonic irradiation improve reaction kinetics .

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and chemical environments. For instance, 1H^1H NMR of derivatives shows aromatic proton shifts between δ 6.70–8.98 ppm .
  • IR spectroscopy : Stretching vibrations (e.g., C=O at ~1703 cm1^{-1}, N-H at ~3339 cm1^{-1}) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]+^+ at m/z 311.1294 for C20_{20}H15_{15}N4_4) .

Advanced Research Questions

Q. How can experimental design optimize the yield of this compound?

  • Catalyst screening : TFA (30 mol%) in toluene improves cyclization efficiency for pyrazolo[3,4-b]pyridine derivatives .
  • Reaction monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust reaction times (e.g., overnight stirring for amide coupling) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while water enables greener synthesis via ultrasound methods .

Q. What strategies resolve contradictions in biological activity data for derivatives?

  • Structure-activity relationship (SAR) studies : Substituents like halogens (Cl, F) or methoxy groups modulate activity. For example, 4-methoxy groups enhance antitubercular activity, while nitro groups reduce solubility .
  • Computational docking : Molecular docking with targets (e.g., BRAF kinase) identifies key interactions. The trifluoromethylphenyl derivative showed improved binding affinity (ΔG = -9.2 kcal/mol) .
  • In vitro validation : Use standardized assays (e.g., sea urchin embryo assays for antitubulin activity) to compare derivatives .

Q. How does X-ray crystallography clarify structural ambiguities?

Single-crystal X-ray studies resolve regioisomerism and confirm fused-ring geometry. For example, the dihedral angle between pyrazole and pyridine rings in halogenated derivatives is ~5.2°, indicating near-planarity critical for π-π stacking in target binding .

Methodological Challenges

Q. What are the limitations in scaling up synthesis for preclinical studies?

  • Purification hurdles : Column chromatography is often required for regioisomer separation, reducing scalability .
  • Byproduct formation : Side reactions (e.g., over-alkylation) occur at high concentrations; optimize stoichiometry and use flow chemistry for better control .
  • Stability issues : Amine groups may oxidize; store derivatives under inert atmosphere or as hydrochloride salts .

Q. How to validate the compound’s role in kinase inhibition pathways?

  • Kinase profiling : Use panels (e.g., 468 human kinases) to assess selectivity. Derivatives targeting BRAFV600E^{V600E} showed IC50_{50} values <100 nM .
  • Cellular assays : Measure phosphorylation inhibition (e.g., ERK1/2 in melanoma cells) via Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 2
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.